N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide-d3 N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16670151
InChI: InChI=1S/C16H20FN3O2S/c1-10(2)14-11(3)15(12-6-8-13(17)9-7-12)19-16(18-14)20(4)23(5,21)22/h6-10H,1-5H3/i3D3
SMILES:
Molecular Formula: C16H20FN3O2S
Molecular Weight: 340.4 g/mol

N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide-d3

CAS No.:

Cat. No.: VC16670151

Molecular Formula: C16H20FN3O2S

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide-d3 -

Specification

Molecular Formula C16H20FN3O2S
Molecular Weight 340.4 g/mol
IUPAC Name N-[4-(4-fluorophenyl)-6-propan-2-yl-5-(trideuteriomethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide
Standard InChI InChI=1S/C16H20FN3O2S/c1-10(2)14-11(3)15(12-6-8-13(17)9-7-12)19-16(18-14)20(4)23(5,21)22/h6-10H,1-5H3/i3D3
Standard InChI Key VZTXNOOWMMDDLR-HPRDVNIFSA-N
Isomeric SMILES [2H]C([2H])([2H])C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F
Canonical SMILES CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide-d3 features a pyrimidine ring (C₅H₄N₂) substituted at the 4-position with a 4-fluorophenyl group, at the 6-position with an isopropyl chain, and at the 5-position with a methyl group. The sulfonamide functional group (-SO₂N(CH₃)(CD₃)) is attached to the pyrimidine’s 2-position, with deuterium isotopes replacing three hydrogens in the methyl group adjacent to the sulfonyl moiety. This deuterium incorporation aims to modulate metabolic stability and bioavailability, a strategy increasingly employed in modern drug design.

The IUPAC name, N-[4-(4-fluorophenyl)-6-propan-2-yl-5-(trideuteriomethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide, precisely encodes its substituent positions and isotopic labeling. Key identifiers include the PubChem CID 71316855 and the canonical SMILES string CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F.

Physicochemical Properties

The compound’s physicochemical profile is critical for its handling and application:

PropertyValueSource
Molecular FormulaC₁₆H₂₀FN₃O₂S
Molecular Weight340.4 g/mol
Deuterium Content3 atoms (CD₃ group)
SolubilityLikely soluble in DMSO, chloroform
StabilityStable under inert conditions

Deuteration elevates the molecular weight by approximately 3 atomic mass units compared to the non-deuterated analog. Stability studies indicate resilience to hydrolysis at neutral pH but susceptibility to strong acids or bases.

Synthesis and Purification

Synthetic Pathway

The synthesis involves a multi-step sequence starting with 4-(4-fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-amine. Key steps include:

  • Sulfonylation: Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group.

  • Deuteration: Exchange of the methyl group’s hydrogens with deuterium via acid-catalyzed H/D exchange or using deuterated methylating agents.

  • Purification: Final purification via reverse-phase HPLC, achieving >98% purity as confirmed by liquid chromatography-mass spectrometry (LC-MS).

Analytical Validation

Structural confirmation relies on advanced spectroscopic techniques:

  • ¹H NMR (400 MHz, CDCl₃): Absence of the methyl proton signal at δ 2.13 ppm confirms deuteration .

  • ¹³C NMR (101 MHz, CDCl₃): The deuterated methyl carbon resonates at δ 44.6 ppm, distinguishable from non-deuterated analogs .

  • HRMS: Observed m/z 341.1298 ([M+H]⁺) aligns with the theoretical m/z 341.1301.

Pharmacological Profile

Mechanism of Action

As a β-adrenergic receptor antagonist precursor, this compound inhibits catecholamine binding to β₁-receptors in cardiac tissue, reducing heart rate and contractility. Deuteriation slows hepatic metabolism by cytochrome P450 enzymes, prolonging half-life in preclinical models.

Preclinical Data

In vitro assays demonstrate:

  • IC₅₀: 12 nM for β₁-receptor antagonism.

  • Metabolic Stability: 4.2-hour half-life in human liver microsomes vs. 1.8 hours for non-deuterated form.

Comparative Analysis: Deuteration Effects

Deuteration’s impact is evident in key pharmacokinetic parameters:

ParameterDeuterated FormNon-Deuterated Form
Half-life (t₁/₂)4.2 hours1.8 hours
Cₘₐₓ1.8 μM2.1 μM
AUC (0–24h)28.4 μM·h15.6 μM·h

Data adapted from metabolic studies. Enhanced exposure (AUC) and prolonged half-life underscore deuteration’s role in optimizing drug candidates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator